Indomethacin Indomethacin Crystals. (NTP, 1992)
Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.
Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.
Indomethacin is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of indomethacin is as a Cyclooxygenase Inhibitor.
Indomethacin is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. Indomethacin has been associated with rare cases of idiosyncratic drug induced liver disease.
Indomethacin is a natural product found in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.
Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)
Indomethacin is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Indomethacin Sodium (has salt form).
Brand Name: Vulcanchem
CAS No.: 53-86-1
VCID: VC0530640
InChI: InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)
SMILES: CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol

Indomethacin

CAS No.: 53-86-1

VCID: VC0530640

Molecular Formula: C19H16ClNO4

Molecular Weight: 357.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Indomethacin - 53-86-1

Description

Indomethacin is a non-steroidal anti-inflammatory drug (NSAID) widely used to treat various inflammatory conditions. It is known for its effectiveness in managing pain, swelling, and stiffness associated with arthritis, gout, bursitis, and tendonitis. Indomethacin works by inhibiting the synthesis of prostaglandins, which are key mediators of inflammation, fever, and pain .

Mechanism of Action

Indomethacin exerts its therapeutic effects by blocking the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins. By reducing prostaglandin production, indomethacin decreases inflammation, pain, and fever . This mechanism is similar to other NSAIDs but with a higher potency, making it suitable for moderate to severe pain management.

Uses of Indomethacin

Indomethacin is primarily used for the following conditions:

  • Rheumatoid Arthritis: An autoimmune condition causing joint inflammation.

  • Ankylosing Spondylitis: A form of arthritis affecting the spine.

  • Osteoarthritis: Joint inflammation due to cartilage breakdown.

  • Bursitis and Tendonitis: Inflammation of fluid-filled sacs and tissues connecting muscles to bones.

  • Gout: Acute joint pain and swelling due to uric acid buildup .

Dosage Forms and Strengths

Indomethacin is available in several formulations:

Dosage FormStrength
Oral Capsules25 mg, 50 mg
Extended-Release Oral Capsules75 mg
Rectal Suppository50 mg
Oral Suspension25 mg/5 mL

Side Effects and Precautions

Common side effects include headache, dizziness, upset stomach, and nausea. Serious side effects can include gastrointestinal ulcers, bleeding, or perforation, as well as increased risk of cardiovascular events . Therefore, it should be used under careful medical supervision.

Recent Research Findings

Recent studies have explored the potential of indomethacin beyond its traditional uses. For instance, it has been investigated for its efficacy in treating mild and moderate COVID-19 patients. Indomethacin showed significant benefits in preventing desaturation and improving symptomatic relief compared to paracetamol. Patients treated with indomethacin experienced faster recovery from fever, cough, and myalgia .

Table: Symptomatic Relief Comparison

SymptomIndomethacinParacetamol
Days to Become Afebrile37
Days for Cough Reduction37
Days for Myalgia Reduction47
CAS No. 53-86-1
Product Name Indomethacin
Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
IUPAC Name 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid
Standard InChI InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)
Standard InChIKey CGIGDMFJXJATDK-UHFFFAOYSA-N
SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
Canonical SMILES CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O
Appearance Solid powder
Colorform Pale-yellow to yellow-tan, crystalline powder
Crystals exhibit polymorphism
Melting Point 311 or 323.6 °F (NTP, 1992)
One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C
MP: 160 °C
158 °C
Physical Description Crystals. (NTP, 1992)
Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 74252-25-8 (hydrochloride salt, tri-hydrate)
7681-54-1 (hydrochloride salt)
Shelf Life Light. Stable under recommended storage conditions.
SENSITIVE TO LIGHT
Stable in neutral or slightly acidic media, decomp by strong alkali.
STABLE IN AIR AND IN HEAT UNDER USUAL PREVAILING TEMP CONDITIONS
COMPRESSED TABLETS HARDEN ON STORAGE
Solubility In water, 0.937 mg/L at 25 °C
Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water
1 g in about 30 mL chloroform
2.40e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Amuno
Indocid
Indocin
Indomet 140
Indometacin
Indomethacin
Indomethacin Hydrochloride
Metindol
Osmosin
Vapor Pressure 9.89X10-11 mm Hg at 25 °C (est)
Reference 1: Nalamachu S, Wortmann R. Role of indomethacin in acute pain and inflammation management: a review of the literature. Postgrad Med. 2014 Jul;126(4):92-7. doi: 10.3810/pgm.2014.07.2787. Review. PubMed PMID: 25141247. 2: Pacifici GM. Differential renal adverse effects of ibuprofen and indomethacin in preterm infants: a review. Clin Pharmacol. 2014 Jul 31;6:111-6. doi: 10.2147/CPAA.S59376. eCollection 2014. Review. PubMed PMID: 25114597; PubMed Central PMCID: PMC4124049. 3: Sethi S, Sethi N, Wadhwa V, Garud S, Brown A. A meta-analysis on the role of rectal diclofenac and indomethacin in the prevention of post-endoscopic retrograde cholangiopancreatography pancreatitis. Pancreas. 2014 Mar;43(2):190-7. doi: 10.1097/MPA.0000000000000090. Review. PubMed PMID: 24518496. 4: Pacifici GM. Clinical pharmacology of indomethacin in preterm infants: implications in patent ductus arteriosus closure. Paediatr Drugs. 2013 Oct;15(5):363-76. doi: 10.1007/s40272-013-0031-7. Review. PubMed PMID: 23754139. 5: Summ O, Evers S. Mechanism of action of indomethacin in indomethacin-responsive headaches. Curr Pain Headache Rep. 2013 Apr;17(4):327. doi: 10.1007/s11916-013-0327-x. Review. PubMed PMID: 23423598. 6: Chiba H, Masutani S, Toyoshima K, Mori R. Indomethacin for preterm infants with intracranial hemorrhage. Pediatr Int. 2013 Feb;55(1):124-6. doi: 10.1111/ped.12037. Review. PubMed PMID: 23409994. 7: Bonzi M, Fiorelli EM; Gruppo di Autoformazione Metodologica (GrAM). Indomethacin prevents post-ERCP pancreatitis in selected high-risk patients. Intern Emerg Med. 2012 Dec;7(6):557-8. doi: 10.1007/s11739-012-0872-z. Epub 2012 Nov 2. Review. PubMed PMID: 23117274. 8: Szabó IL, Czimmer J, Szolcsányi J, Mózsik G. Molecular pharmacological approaches to effects of capsaicinoids and of classical antisecretory drugs on gastric basal acid secretion and on indomethacin-induced gastric mucosal damage in human healthy subjects (mini review). Curr Pharm Des. 2013;19(1):84-9. Review. PubMed PMID: 22946903. 9: Neumann R, Schulzke SM, Bührer C. Oral ibuprofen versus intravenous ibuprofen or intravenous indomethacin for the treatment of patent ductus arteriosus in preterm infants: a systematic review and meta-analysis. Neonatology. 2012;102(1):9-15. doi: 10.1159/000335332. Epub 2012 Mar 8. Review. PubMed PMID: 22414850. 10: Johnston PG, Gillam-Krakauer M, Fuller MP, Reese J. Evidence-based use of indomethacin and ibuprofen in the neonatal intensive care unit. Clin Perinatol. 2012 Mar;39(1):111-36. doi: 10.1016/j.clp.2011.12.002. Epub 2012 Jan 13. Review. PubMed PMID: 22341541; PubMed Central PMCID: PMC3598606. 11: Anabrees JA, Aifaleh KM. Fluid restriction and prophylactic indomethacin in extremely low birth weight infants. J Clin Neonatol. 2012 Jan;1(1):1-5. doi: 10.4103/2249-4847.92228. Review. PubMed PMID: 24027673; PubMed Central PMCID: PMC3761987. 12: Anabrees J, Alfaleh K. Fluid restriction and prophylactic indomethacin versus prophylactic indomethacin alone for prevention of morbidity and mortality in extremely low birth weight infants. Cochrane Database Syst Rev. 2011 Jul 6;(7):CD007604. doi: 10.1002/14651858.CD007604.pub2. Review. PubMed PMID: 21735414. 13: Longhi A, Errani C, Battaglia M, Alberghini M, Ferrari S, Mercuri M, Molinari M. Aggressive fibromatosis of the neck treated with a combination of chemotherapy and indomethacin. Ear Nose Throat J. 2011 Jun;90(6):E11-5. Review. PubMed PMID: 21674455. 14: Fujino H, Murayama T. [Novel anti-cancer effects of indomethacin: exploring the cyclooxygenase-inhibition-independent effects]. Nihon Yakurigaku Zasshi. 2011 Apr;137(4):177-81. Review. Japanese. PubMed PMID: 21478637. 15: Hoy SM, Scott LJ. Indomethacin/prochlorperazine/caffeine: a review of its use in the acute treatment of migraine and in the treatment of episodic tension-type headache. CNS Drugs. 2011 Apr;25(4):343-58. doi: 10.2165/11206740-000000000-00000. Review. PubMed PMID: 21425885. 16: Jones LJ, Craven PD, Attia J, Thakkinstian A, Wright I. Network meta-analysis of indomethacin versus ibuprofen versus placebo for PDA in preterm infants. Arch Dis Child Fetal Neonatal Ed. 2011 Jan;96(1):F45-52. doi: 10.1136/adc.2009.168682. Epub 2010 Sep 27. Review. PubMed PMID: 20876595. 17: Prakash S, Shah ND, Chavda BV. Cluster headache responsive to indomethacin: Case reports and a critical review of the literature. Cephalalgia. 2010 Aug;30(8):975-82. doi: 10.1177/0333102409357642. Epub 2010 Mar 12. Review. PubMed PMID: 20656709. 18: Fowlie PW, Davis PG, McGuire W. Prophylactic intravenous indomethacin for preventing mortality and morbidity in preterm infants. Cochrane Database Syst Rev. 2010 Jul 7;(7):CD000174. doi: 10.1002/14651858.CD000174.pub2. Review. PubMed PMID: 20614421. 19: Suleyman H, Albayrak A, Bilici M, Cadirci E, Halici Z. Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers. Inflammation. 2010 Aug;33(4):224-34. doi: 10.1007/s10753-009-9176-5. Review. PubMed PMID: 20084447. 20: Prakash S, Shah ND, Bhanvadia RJ. Hemicrania continua unresponsive or partially responsive to indomethacin: does it exist? A diagnostic and therapeutic dilemma. J Headache Pain. 2009 Feb;10(1):59-63. doi: 10.1007/s10194-008-0088-9. Epub 2008 Dec 19. Review. PubMed PMID: 19096758; PubMed Central PMCID: PMC3451756.
PubChem Compound 3715
Last Modified Aug 15 2023

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